molecular formula C16H15NO4 B2697399 [2-(Diphenylamino)-2-oxoethoxy]acetic acid CAS No. 737769-53-8

[2-(Diphenylamino)-2-oxoethoxy]acetic acid

Cat. No.: B2697399
CAS No.: 737769-53-8
M. Wt: 285.299
InChI Key: FWNAAAAIOQVXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Diphenylamino)-2-oxoethoxy]acetic acid is an organic compound with the molecular formula C16H15NO4 It is characterized by the presence of a diphenylamino group attached to an oxoethoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diphenylamino)-2-oxoethoxy]acetic acid typically involves the reaction of diphenylamine with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[2-(Diphenylamino)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The diphenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Diphenylamino)-2-oxoethoxy]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including its role as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(Diphenylamino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The oxoethoxy acetic acid moiety may also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Triphenylamine derivatives: These compounds share a similar diphenylamino structure but with additional phenyl groups.

    Indole derivatives: Indole compounds have a similar aromatic structure and are known for their biological activity.

    Phenethylamines: These compounds have a similar amine group and are used in various medicinal applications.

Uniqueness

[2-(Diphenylamino)-2-oxoethoxy]acetic acid is unique due to its combination of a diphenylamino group with an oxoethoxy acetic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

2-[2-oxo-2-(N-phenylanilino)ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(11-21-12-16(19)20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNAAAAIOQVXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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